1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine
CAS No.: 1247244-22-9
Cat. No.: VC2854273
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247244-22-9 |
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Molecular Formula | C8H9N5 |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 2-(6-methylpyrimidin-4-yl)pyrazol-3-amine |
Standard InChI | InChI=1S/C8H9N5/c1-6-4-8(11-5-10-6)13-7(9)2-3-12-13/h2-5H,9H2,1H3 |
Standard InChI Key | VSYYHNJMKIMHHS-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=N1)N2C(=CC=N2)N |
Canonical SMILES | CC1=CC(=NC=N1)N2C(=CC=N2)N |
Introduction
Chemical Properties
Molecular Structure and Formula
1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine has a molecular formula of C8H9N5, corresponding to a molecular weight of approximately 175.20 g/mol . The compound consists of a pyrazole ring with an amine substituent at the 5-position. The 1-position of the pyrazole is connected to a pyrimidine ring that bears a methyl group at its 6-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other interactions, potentially contributing to its biological activities.
The structure features five nitrogen atoms distributed between the pyrazole ring, the pyrimidine ring, and the amino group. This nitrogen-rich character likely confers specific electronic properties to the molecule that would influence its reactivity and binding interactions with biological targets. The 5-amino group on the pyrazole adds an important site for potential hydrogen bonding and derivatization, which could be exploited in structure-activity relationship studies.
Data Table: Chemical Properties of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine
Synthesis Methods
Acid-Promoted Synthesis of Related Compounds
Research has shown that acid-promoted synthesis can be effective for creating similar pyrazolopyrimidine structures. For instance, a one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine has been developed by treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution . This approach involves multiple steps including deprotection, imination, heterocyclization, and aromatization.
In this synthesis method, methanesulfonylchloride was found to be the most effective solvent, and microwave-assisted techniques were employed to improve yields . While this specific method produces a fused pyrazolopyrimidine rather than our target compound, the chemistry involved provides valuable insights into potential synthetic approaches for 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine.
Vilsmeier-Haack Reaction for Pyrazole Functionalization
Another relevant synthetic approach involves the Vilsmeier-Haack reaction for the functionalization of pyrazoles. This method, as described for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehyde, involves the reaction of acetophenone phenylhydrazone derivatives with phosphorus oxychloride and dimethylformamide . Though this method doesn't directly produce our target compound, it represents a key step in the functionalization of pyrazoles that could be relevant to alternative synthesis routes for 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine or its precursors.
Biological Activities
Data Table: Biological Activities of Related Pyrazole-Pyrimidine Compounds
Activity Type | Mechanism | Potential Application | Related Compounds | Reference |
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Anti-inflammatory | Inhibition of inflammatory pathways | Treatment of inflammatory diseases | Pyrazole derivatives | |
Analgesic | Pain reduction mechanisms | Pain management | Pyrazole derivatives | |
Anticancer | Various anticancer mechanisms (enzyme inhibition, antimetabolite activity) | Cancer treatment | Pyrazole and pyrimidine derivatives | Inferred |
Antimicrobial | Inhibition of microbial growth | Treatment of infections | Heterocyclic compounds containing pyrazole/pyrimidine | Inferred |
Antiviral | Interference with viral replication | Treatment of viral infections | Pyrimidine derivatives | Inferred |
Enzyme Inhibition | Blocking specific enzymatic pathways | Various therapeutic applications | Various pyrazole-pyrimidine hybrids | Inferred |
Research Applications
Comparison with Similar Compounds
Several compounds with structural similarities to 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine appear in the search results, each with their own unique features and potential applications. Understanding the differences between these related compounds provides insights into the potential unique properties of our target compound.
Data Table: Comparison of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine with Related Compounds
Gaps in Current Knowledge
Despite the potential interest in this compound, there appear to be significant gaps in the publicly available research literature specific to 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine. These gaps include:
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Detailed characterization of its biological activities, including specific receptor interactions, enzyme inhibition profiles, and cellular effects.
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Specific synthesis methods optimized for this compound, including scalable procedures with good yields and purity.
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Structure-activity relationships comparing this compound to close analogs with subtle structural variations to determine which features are essential for activity.
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Crystal structure and detailed conformational analysis to better understand its three-dimensional structure and potential binding modes.
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Metabolic stability and pharmacokinetic properties that would be essential for any potential therapeutic applications.
These knowledge gaps represent opportunities for future research to better understand the properties and potential applications of this compound.
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